4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid
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Overview
Description
4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 4-position, a fluoro group at the 2-position, and a methoxy group at the 4-position on the phenyl ring
Preparation Methods
The synthesis of 4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions . Another method involves the isolation of 4-chloro-2-fluoro-3-substituted-phenylboronic acids, which can then be esterified to form the desired compound .
Chemical Reactions Analysis
4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules through coupling reactions.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid depends on its specific application. In chemical reactions, the compound typically acts as a substrate that undergoes transformation through catalytic processes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
4-Chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid can be compared with other similar compounds, such as:
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: This compound shares similar substituents but differs in its functional group, being a boronic acid instead of a benzoic acid.
4-Methoxyphenylboronic acid: This compound lacks the chloro and fluoro substituents but has a similar methoxy group.
3-Chloro-4-fluorophenol: This compound has similar chloro and fluoro substituents but differs in its hydroxyl group instead of a carboxylic acid.
Properties
IUPAC Name |
4-chloro-3-(2-fluoro-4-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-9-3-4-10(13(16)7-9)11-6-8(14(17)18)2-5-12(11)15/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCBCLPWLLJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690115 |
Source
|
Record name | 6-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261984-95-5 |
Source
|
Record name | 6-Chloro-2'-fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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